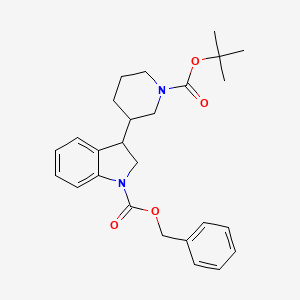

Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate

Description

Chemical Nomenclature and Registry Data

Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate is a complex heterocyclic compound with the systematic IUPAC name benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-2,3-dihydro-1H-indole-1-carboxylate . Its molecular formula is C₂₆H₃₂N₂O₄, corresponding to a molecular weight of 436.54 g/mol. The compound is registered under CAS No. 1160248-34-9 and has the SMILES notation O=C(N1CC(C2CN(C(OC(C)(C)C)=O)CCC2)C3=C1C=CC=C3)OCC4=CC=CC=C4. The InChIKey identifier, CDYLQCIGJAGOQL-UHFFFAOYSA-N, provides a unique descriptor for its 3D structure.

Table 1: Registry data for this compound

| Property | Value |

|---|---|

| CAS No. | 1160248-34-9 |

| Molecular Formula | C₂₆H₃₂N₂O₄ |

| Molecular Weight | 436.54 g/mol |

| SMILES | O=C(N1CC(C2CN(...)CCC2)C3=... |

| InChIKey | CDYLQCIGJAGOQL-UHFFFAOYSA-N |

Historical Context in Indoline Chemistry

Indoline derivatives have been pivotal in organic and medicinal chemistry since the 19th century. The parent compound, indoline (a saturated analog of indole), was first synthesized in 1912 via zinc-mediated reductions of indole. The incorporation of piperidine and carbamate functionalities into indoline frameworks emerged in the late 20th century, driven by drug discovery efforts targeting central nervous system disorders and infectious diseases. For instance, indoline-2-carboxamide derivatives were identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for African sleeping sickness. The tert-butoxycarbonyl (Boc) group, introduced here as a protective moiety, became widely adopted in peptide synthesis and heterocyclic chemistry due to its stability under diverse reaction conditions.

Molecular Structure and Core Skeletal Framework

The compound features a bicyclic scaffold comprising:

- An indoline core (a benzene ring fused to a pyrrolidine-like ring), which provides aromaticity and planar rigidity.

- A piperidine ring substituted at the 3-position with a Boc-protected amine group. The Boc group (-OC(O)C(CH₃)₃) sterically shields the amine, preventing unwanted nucleophilic reactions.

- A benzyl carboxylate ester at the 1-position of the indoline, enhancing solubility in organic solvents and serving as a transient protective group for carboxylic acids.

The stereochemistry of the piperidine substituent (3-position) and the indoline fusion (1,2-bond saturation) are critical to its spatial orientation, though specific stereoisomeric details remain unspecified in available literature.

Structural Classification within Heterocyclic Chemistry

This compound belongs to two major classes of heterocycles:

- Bicyclic heterocycles : The indoline-piperidine system combines a six-membered benzene ring (aromatic) with two saturated nitrogen-containing rings (pyrrolidine and piperidine).

- Functionalized carbamates : The Boc group classifies it as a carbamate derivative, characterized by the -OC(O)N- linkage, which is resistant to hydrolysis under basic conditions.

Table 2: Structural classification

| Feature | Classification |

|---|---|

| Core skeleton | Bicyclic indoline-piperidine fusion |

| Functional groups | Carbamate (Boc), benzyl ester |

| Heteroatoms | Nitrogen (2), oxygen (4) |

| Aromaticity | Partial (indoline benzene ring) |

Properties

IUPAC Name |

benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O4/c1-26(2,3)32-24(29)27-15-9-12-20(16-27)22-17-28(23-14-8-7-13-21(22)23)25(30)31-18-19-10-5-4-6-11-19/h4-8,10-11,13-14,20,22H,9,12,15-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYLQCIGJAGOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Indoline Core and Piperidine Substitution

The indoline nucleus is often synthesized via reduction or cyclization of corresponding indole derivatives. The piperidine ring, bearing a Boc protecting group on the nitrogen, is introduced through nucleophilic substitution or coupling reactions at the 3-position of the indoline ring.

A representative method involves:

- Starting from 2,3-dihydroindole derivatives.

- Functionalization at the 3-position with a piperidin-3-yl substituent bearing a Boc group.

- Use of coupling agents or catalytic systems to facilitate the bond formation.

Protection of Piperidine Nitrogen

The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps. The Boc protection is typically introduced by reacting the free amine with di-tert-butyl dicarbonate under mild basic conditions.

Installation of Benzyl Carboxylate Group

The carboxylate group on the indoline nitrogen is introduced as a benzyl ester. This can be achieved by:

- Reacting the indoline nitrogen with benzyl chloroformate or similar benzyl ester-forming reagents.

- Ensuring mild reaction conditions to maintain the integrity of sensitive groups.

Representative Reaction Conditions

- Use of dry solvents such as dichloromethane or tetrahydrofuran.

- Temperature control, often at 0 °C to room temperature, to moderate reaction rates and selectivity.

- Employing bases like triethylamine or DIPEA to scavenge acids formed during protection or coupling steps.

- Purification by silica gel chromatography to isolate the desired product.

Research Findings and Spectroscopic Data

In related synthetic studies, compounds with similar Boc-protected piperidine and indoline cores have been characterized by:

- [^1H NMR](pplx://action/followup) : Signals corresponding to aromatic protons, Boc methyl groups (singlet around 1.4–1.5 ppm), and methylene protons of piperidine and benzyl groups.

- [^13C NMR](pplx://action/followup) : Carbonyl carbons of Boc and carboxylate groups typically appear around 155–170 ppm; tert-butyl carbons near 28 ppm.

- Mass Spectrometry : Molecular ion peaks consistent with the calculated molecular weight of 436.5 g/mol for this compound.

These data confirm the successful synthesis and purity of the compound.

Data Table Summarizing Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Indoline core formation | Reduction/cyclization of indole derivatives | Variable | Requires careful control to avoid over-reduction |

| Piperidine substitution | Coupling with Boc-protected piperidine | 60–90 | Use of coupling agents or catalysts recommended |

| Boc protection of piperidine N | Di-tert-butyl dicarbonate, base, RT | 85–95 | Mild conditions preserve other functional groups |

| Benzyl carboxylate installation | Benzyl chloroformate, base, 0 °C to RT | 70–90 | Reaction must avoid hydrolysis or side reactions |

| Purification | Silica gel chromatography | — | Essential for isolating pure product |

Biological Activity

Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate (often abbreviated as Boc-piperidine-indoline) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indoline core, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is with a molecular weight of approximately 436.55 g/mol .

The biological activity of this compound is primarily attributed to its structural components:

- Indoline Core : Known for its role in various biological activities, including anti-cancer properties.

- Piperidine Ring : Often involved in receptor binding and modulation, particularly in the context of neurotransmitter systems.

The Boc group can be cleaved in vivo, releasing the active form of the compound, which may interact with various molecular targets such as enzymes and receptors, modulating their activity .

Anticancer Properties

Research indicates that compounds with indoline structures exhibit significant anticancer activity. For instance, derivatives similar to Boc-piperidine-indoline have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study : A study on structurally related indoline compounds demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Neuropharmacological Effects

The piperidine moiety is associated with neuropharmacological effects. This compound has been investigated for its potential as a small molecule modulator of neurotransmitter receptors, particularly in the context of anxiety and depression .

Research Findings : In vitro studies have shown that benzyl-piperidines can act as antagonists for specific chemokine receptors, which are involved in inflammatory responses and neurodegenerative disorders .

Comparative Analysis with Similar Compounds

Research Applications

This compound serves as an important intermediate in medicinal chemistry for synthesizing new therapeutic agents targeting neurological disorders and cancers. Its unique structure allows it to be a versatile building block in organic synthesis.

Scientific Research Applications

Medicinal Chemistry

a. Potential Therapeutic Uses

Research indicates that compounds similar to Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate may exhibit pharmacological properties beneficial for treating neurological disorders. The piperidine moiety is known for its role in enhancing bioactivity in various drug candidates, suggesting that this compound could be investigated for neuroprotective effects or as a scaffold for developing new therapeutics targeting central nervous system disorders .

b. Synthesis of Bioactive Molecules

The compound's structure allows it to serve as an intermediate in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical transformations makes it a valuable building block in drug discovery and development processes .

Organic Synthesis

a. Synthetic Pathways

This compound can be synthesized through several pathways involving the reaction of indoline derivatives with piperidine and subsequent protection of amine functionalities. This versatility in synthetic routes is crucial for researchers aiming to modify the compound for specific applications .

b. Role as a Protecting Group

The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis as a protecting group for amines. This property allows chemists to selectively react other functional groups without interference from amine functionalities, facilitating the synthesis of complex molecules .

Research and Development

a. Case Studies and Experimental Findings

Recent studies have demonstrated the utility of this compound in developing novel compounds with enhanced pharmacological profiles. For instance, derivatives of this compound have been tested for their efficacy against specific cancer cell lines, showcasing potential anti-cancer properties .

b. Analytical Techniques

Analytical methods such as NMR spectroscopy and mass spectrometry are employed to characterize the compound and its derivatives during research studies. These techniques provide insights into the molecular structure and stability, which are critical for understanding the compound's behavior in biological systems .

Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds

Key Observations :

- The target compound shares the indoline-piperidine core with Compound 13 () but lacks the latter’s fluorophenyl acetamide and guanidino groups, which are critical for HIV-1 inhibition .

- The dihydropyridine derivative () lacks nitrogen in its six-membered ring, reducing basicity and altering electronic properties .

Key Observations :

Key Observations :

- Compound 13 () demonstrates potent anti-HIV activity due to its guanidino and fluorophenyl groups, which mimic CD4’s interaction with viral gp120 . The target compound’s lack of these groups suggests divergent applications.

- The azetidine derivative () may target smaller binding pockets (e.g., ion channels) due to its compact azetidine ring .

Analytical Characterization

All compounds were validated via 1H/13C NMR, HRMS, and TLC (Table 4). The target compound’s NMR signals for the indoline protons (δ 6.8–7.4 ppm) and Boc tert-butyl group (δ 1.4 ppm) align with trends in and .

Q & A

Q. What are the recommended synthetic routes for Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step strategies, starting with the preparation of the piperidine core. A common approach includes:

- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine in DCM) .

- Step 2 : Coupling the Boc-protected piperidine to the indoline scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt) or Mitsunobu conditions for stereochemical control .

- Step 3 : Benzyl esterification of the indoline carboxylate using benzyl chloride and a base (e.g., K₂CO₃ in DMF).

Key intermediates should be purified via column chromatography (silica gel, hexane/EtOAc gradient) and characterized by NMR and LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group and ester functionalities. Desiccants (e.g., silica gel) should be included to minimize moisture .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to acidic/basic conditions, which may cleave the Boc group .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry and Boc protection (e.g., tert-butyl singlet at ~1.4 ppm in 1H NMR) .

- IR Spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, ester C=O at ~1740 cm⁻¹) .

- Mass Spectrometry (HRMS/LC-MS) : Verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities using SHELX software for data refinement .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the Boc protecting group?

- Methodological Answer :

- Solvent Selection : Use anhydrous dichloromethane (DCM) or THF to minimize side reactions.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc activation .

- Temperature Control : Conduct reactions at 0–5°C to suppress competing pathways (e.g., piperidine ring oxidation).

- Workup : Extract unreacted reagents with dilute HCl (pH 3–4) to isolate the Boc-protected intermediate .

Q. What strategies address solubility challenges during purification?

- Methodological Answer :

- Co-solvent Systems : Use DCM/MeOH (95:5) or EtOAc/hexane with 1% triethylamine to improve solubility .

- Derivatization : Temporarily convert the carboxylate to a more soluble salt (e.g., sodium or ammonium) .

- Chromatography : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients for polar byproducts .

Q. How to resolve discrepancies in NMR data between synthesized batches?

- Methodological Answer :

- Deuterated Solvent Screening : Test in CDCl₃, DMSO-d₆, or methanol-d₄ to identify solvent-induced shifts .

- Variable-Temperature NMR : Detect dynamic equilibria (e.g., rotamers) by acquiring spectra at 25°C and –40°C .

- Spiking Experiments : Add authentic samples of suspected impurities to identify overlapping signals .

Safety and Compliance

Q. What safety precautions are necessary when working with this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Toxicology : Assume potential toxicity due to structural analogs (e.g., piperidine derivatives) causing respiratory or dermal irritation. Perform all steps in well-ventilated areas .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent hydrolysis .

Data Contradiction Analysis

- Example : Conflicting reports on the Boc group’s stability under basic conditions.

- Resolution : Conduct kinetic studies (TLC monitoring) to determine pH-dependent decomposition rates. Use buffered conditions (pH 7–8) during coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.